7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
Description
This compound (referred to hereafter as the "target compound") is a synthetic chromen-4-one derivative with a 7-hydroxy group, a 4-methoxyphenyl substituent at position 3, a methyl group at position 2, and a 3-methylpiperidin-1-ylmethyl moiety at position 6. Its molecular formula is C24H25NO5, with a monoisotopic mass of 407.1733 g/mol. The compound was synthesized via a Mannich reaction, as described in , yielding a white solid with a melting point (mp) of 195–197°C. Its structural identity was confirmed via ¹H NMR and ¹³C NMR, showing characteristic signals for the chromen-4-one core, methoxy group (δ ~3.8 ppm), and piperidinylmethyl substituent (δ ~2.2–2.8 ppm). High-resolution mass spectrometry (HRMS) data ([M+H]⁺: calcd. 408.1809, found 408.1805) further validated its purity .
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-15-5-4-12-25(13-15)14-20-21(26)11-10-19-23(27)22(16(2)29-24(19)20)17-6-8-18(28-3)9-7-17/h6-11,15,26H,4-5,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIOEUNETUEZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)OC)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 7-hydroxy-4H-chromen-4-one under basic conditions to form an intermediate. This intermediate is then subjected to methylation and subsequent reaction with 3-methylpiperidine to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 7-keto-3-(4-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one.
Reduction: Formation of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-dihydrochromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, including those involved in inflammation and oxidative stress. It may exert its effects by binding to specific receptors or enzymes, thereby altering their activity and leading to downstream biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Chromen-4-One Derivatives
The target compound belongs to a broader class of chromen-4-one derivatives, which are structurally modified to enhance biological activity or physicochemical properties. Below is a detailed comparison with key analogs:
Substituent Variations at Position 8
The 3-methylpiperidin-1-ylmethyl group at position 8 distinguishes the target compound from analogs with alternative amine-based substituents:
- Compound 2j : Features a 4-methylpiperazin-1-ylmethyl group at position 7. This substitution increases polarity due to the piperazine ring’s basic nitrogen, leading to a lower melting point (172–173°C) and altered solubility compared to the target compound. The HRMS ([M+H]⁺: 382.1654) and NMR data (δ 52.9 ppm for piperazine carbons) confirm structural differences .
- Compound 10c : Contains a bis(4-methylpiperazin-1-yl)methyl group at positions 6 and 8. This dual substitution reduces yield (22.4%) due to steric hindrance during synthesis and lowers the melting point (161.8–161.9°C), indicating reduced crystallinity .
- Compound 8b: Substituted with a thiomorpholinomethyl group at position 4. The sulfur atom in thiomorpholine enhances lipophilicity, as evidenced by a higher melting point (210–212°C) and lower yield (42.5%) .
Substituent Variations at Position 2
The methyl group at position 2 in the target compound contrasts with bulkier substituents in other analogs:
- Compound 4h : Features a trifluoromethyl group at position 2. The electron-withdrawing CF3 group increases metabolic stability but reduces solubility, reflected in its higher molecular weight (447.453 g/mol) and distinct NMR shifts (δ ~120 ppm for CF3) .
- Compound 14g: Contains a 2-oxocyclopentylmethyl group at position 8.
Substituent Variations at Position 3
The 4-methoxyphenyl group at position 3 is conserved in many analogs but differs in others:
- Compound 10b: Substituted with a bis(thiomorpholinomethyl) group at positions 6 and 8 and a 4-methoxyphenyl group at position 3. The dual thiomorpholine groups result in a high melting point (214–215°C) and low yield (10.9%), highlighting synthetic challenges .
- Daidzein () : A natural analog with a 4-hydroxyphenyl group at position 3. The absence of a methoxy group reduces lipophilicity (logP ~2.1 vs. ~3.5 for the target compound), impacting membrane permeability .
Physicochemical and Spectroscopic Data Comparison
Biological Activity
7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one, commonly referred to as a novel flavonoid derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to the class of flavonoids, which are known for their anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 393.48 g/mol. Its structure features a chromone backbone substituted with a hydroxy group, a methoxyphenyl group, and a piperidine moiety, which contributes to its biological activity.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25.72 | Apoptosis induction |
| A549 | 30.15 | Cell cycle arrest |
| HCT116 | 22.50 | Inhibition of proliferation |
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6 levels, suggesting a potent anti-inflammatory action that could be beneficial in treating chronic inflammatory diseases.
Case Study:
In a study on mice with induced paw edema, administration of the compound led to a reduction in paw swelling by approximately 40% compared to control groups, highlighting its potential as an anti-inflammatory agent.
3. Antioxidant Activity
The antioxidant capacity of this flavonoid was assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that it possesses strong free radical scavenging abilities, which may contribute to its protective effects against oxidative stress-related diseases.
Table 2: Antioxidant Activity Results
| Assay Type | IC50 (μM) | Reference Compound IC50 (μM) |
|---|---|---|
| DPPH | 15.5 | Ascorbic Acid: 10 |
| ABTS | 12.3 | Trolox: 8 |
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction: It activates caspase pathways leading to programmed cell death in cancer cells.
- Inhibition of NF-kB Pathway: The compound suppresses NF-kB activation, reducing inflammatory cytokine production.
- Scavenging Free Radicals: Its phenolic structure allows it to donate electrons efficiently, neutralizing free radicals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
